2-(2,2,2-Trifluoroethyl)aniline
Overview
Description
2-(2,2,2-Trifluoroethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoroethyl group attached to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances its stability and reactivity .
Mechanism of Action
Target of Action
Mode of Action
It has been used in the iron porphyrin-catalyzed n-trifluoroethylation of anilines . In this process, the compound acts as a fluorine source, contributing its trifluoroethyl group during the reaction .
Biochemical Pathways
The compound is involved in the N-trifluoroethylation of anilines, a process that is part of synthetic organic chemistry . This reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The resulting N-trifluoroethylated anilines can be used as platform chemicals in various fields, including synthetic organic, medicinal, and agrochemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The compound’s contribution of its trifluoroethyl group in reactions can lead to the synthesis of various fluorinated compounds .
Action Environment
The compound’s reactions have been conducted in aqueous solutions, suggesting that the reaction environment can influence its activity .
Biochemical Analysis
Biochemical Properties
2-(2,2,2-Trifluoroethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The trifluoroethyl group enhances the compound’s ability to form stable complexes with these enzymes, thereby influencing their catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of detoxifying enzymes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance metabolic processes and improve stress response. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of the trifluoroethyl group can also affect the compound’s metabolic stability and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporting polypeptides (OATPs), facilitating its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall bioactivity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with enzymes and proteins, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)aniline typically involves the reaction of aniline with 2,2,2-trifluoroethylamine hydrochloride. This process is catalyzed by iron porphyrin and conducted in an aqueous solution. The reaction proceeds via a one-pot N–H insertion reaction through cascade diazotization and N-trifluoroethylation .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved by converting nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction of the resulting trifluoroethyl-substituted nitrobenzenes to the corresponding anilines .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Nitro- or nitroso-2-(2,2,2-trifluoroethyl)aniline.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the stability and bioactivity imparted by the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzene
- 2-(2,2,2-Trifluoroethyl)phenol
- 2-(2,2,2-Trifluoroethyl)aniline derivatives
Comparison: Compared to its analogs, this compound is unique due to the presence of the aniline moiety, which imparts distinct reactivity and interaction profiles. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESMBUMMTXSJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612465 | |
Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-04-6 | |
Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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